(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane
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Overview
Description
®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral epoxide compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the reaction of ®-glycidol with 3-(trifluoromethyl)phenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the phenol on the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted alcohols, amines, and ethers.
Scientific Research Applications
®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of ®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, which can modulate their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-(Trifluoromethyl)phenol: A precursor in the synthesis of the compound, with distinct chemical reactivity.
Trifluoromethylated epoxides: A class of compounds with similar structural features and reactivity.
Uniqueness
®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications in research and industry.
Biological Activity
(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane, an organic compound characterized by its epoxide structure, has garnered attention for its potential biological activities. This article reviews its mechanisms of action, biological interactions, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenoxy moiety, enhancing its lipophilicity and metabolic stability. The presence of the epoxide (oxirane) ring contributes to its reactivity, making it suitable for various biological interactions. The stereochemistry denoted by the "R" configuration is crucial for its biological activity, influencing how it interacts with target biomolecules.
The mechanism of action of this compound involves:
- Nucleophilic Attack : The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reaction modulates the activity and function of various enzymes and receptors.
- Interaction with Biological Membranes : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
- Potential Activation of Metabolic Pathways : Research suggests that this compound may activate AMP-activated protein kinase (AMPK), indicating potential applications in metabolic regulation and therapeutic interventions.
Antiviral Properties
Studies have indicated that compounds containing trifluoromethyl groups often exhibit significant antiviral activity. For instance, the structural characteristics similar to those found in this compound have been associated with inhibition of viral replication mechanisms in various studies. This suggests potential applications in developing antiviral therapies .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibition properties. The unique electronic properties imparted by the trifluoromethyl group can enhance binding affinity to specific enzymes. For example, it has shown promise in inhibiting certain proteases involved in viral replication .
Case Studies and Research Findings
- Inhibition Studies : A study evaluating the inhibitory effects on viral polymerases demonstrated that compounds similar to this compound exhibited IC50 values below 0.5 mM, indicating potent inhibitory activity against targeted enzymes involved in viral replication .
- Metabolic Pathway Activation : Research has highlighted its role in activating AMPK, which is crucial for cellular energy homeostasis. This activation could have implications for treating metabolic disorders such as obesity and diabetes.
- Comparative Analysis : A comparative study on various trifluoromethyl-containing compounds revealed that those with similar structural motifs exhibited enhanced biological activities compared to their non-fluorinated counterparts. This underscores the significance of the trifluoromethyl group in modulating biological responses .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
(2R)-2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-2-1-3-8(4-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXFAQFMTDGEQN-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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